Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)-
Overview
Description
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is a chiral amine compound with the molecular formula C10H20N2 and a molecular weight of 168.2792 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with a pyrrolidine group. It is used in various scientific research applications due to its reactivity and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- typically involves the reaction of cyclohexanone with pyrrolidine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure systems to optimize yield and efficiency. The use of chiral catalysts and enantioselective synthesis methods is also common to ensure the production of the (1R,2R)-enantiomer with high optical purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary amines, tertiary amines, and various substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- is used in a wide range of scientific research applications, including:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: As a potential therapeutic agent in the development of drugs targeting specific molecular pathways.
Industry: In the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2R)- include:
- Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
- Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1R,2S)-
- Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2R)-
Uniqueness
The (1R,2R)-enantiomer is unique due to its specific three-dimensional arrangement, which can result in different biological activities and selectivities compared to its other enantiomers. This makes it particularly valuable in applications where chiral specificity is crucial .
Properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEFKPPJPOWCSZ-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90559259 | |
Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885677-92-9 | |
Record name | (1R,2R)-2-(1-Pyrrolidinyl)cyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885677-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90559259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.